5-Chloro-n-(4-(5-morpholino-6-oxo-3,6-dihydropyridin-1(2h)-yl)phenyl)pentanamide
Description
5-Chloro-n-(4-(5-morpholino-6-oxo-3,6-dihydropyridin-1(2h)-yl)phenyl)pentanamide is a synthetic organic compound that features a complex structure with multiple functional groups
Properties
CAS No. |
1643330-62-4 |
|---|---|
Molecular Formula |
C20H26ClN3O3 |
Molecular Weight |
391.9 g/mol |
IUPAC Name |
5-chloro-N-[4-(5-morpholin-4-yl-6-oxo-2,3-dihydropyridin-1-yl)phenyl]pentanamide |
InChI |
InChI=1S/C20H26ClN3O3/c21-10-2-1-5-19(25)22-16-6-8-17(9-7-16)24-11-3-4-18(20(24)26)23-12-14-27-15-13-23/h4,6-9H,1-3,5,10-15H2,(H,22,25) |
InChI Key |
YWWKAVVYOWDKHS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)C(=C1)N2CCOCC2)C3=CC=C(C=C3)NC(=O)CCCCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-n-(4-(5-morpholino-6-oxo-3,6-dihydropyridin-1(2h)-yl)phenyl)pentanamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyridine ring: Starting with a suitable precursor, the pyridine ring is constructed through cyclization reactions.
Introduction of the morpholino group: The morpholino group is introduced via nucleophilic substitution reactions.
Attachment of the phenyl group: The phenyl group is attached through coupling reactions, such as Suzuki or Heck coupling.
Chlorination: The chlorine atom is introduced using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Amidation: The final step involves the formation of the amide bond through reactions with amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-n-(4-(5-morpholino-6-oxo-3,6-dihydropyridin-1(2h)-yl)phenyl)pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-Chloro-n-(4-(5-morpholino-6-oxo-3,6-dihydropyridin-1(2h)-yl)phenyl)pentanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.
Biological Research: The compound is used in studies to understand its effects on cellular processes and molecular pathways.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 5-Chloro-n-(4-(5-morpholino-6-oxo-3,6-dihydropyridin-1(2h)-yl)phenyl)pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-(4-(2-oxo-5,6-dihydropyridin-1(2H)-yl)phenyl)pentanamide
- 5-chloro-N-(4-(3-morpholino-2-oxo-6,7-dihydropyridin-1(2H)-yl)phenyl)pentanamide
Uniqueness
5-Chloro-n-(4-(5-morpholino-6-oxo-3,6-dihydropyridin-1(2h)-yl)phenyl)pentanamide is unique due to the presence of the morpholino group, which can enhance its pharmacokinetic properties and biological activity compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
